Estrone 3-3′ Dimer is a compound derived from estrone, which is a steroid and a weak estrogen, classified as one of the three major endogenous estrogens in mammals, alongside estradiol and estriol. Estrone serves primarily as a precursor to estradiol and is synthesized from cholesterol through various pathways, particularly involving androstenedione. The dimerization of estrone results in a compound that may exhibit different biological activities compared to its monomeric form.
Estrone is predominantly produced in the ovaries, placenta, and peripheral tissues such as adipose tissue. It is synthesized from androstenedione via the action of the enzyme aromatase. The dimer form may be synthesized in vitro or could potentially arise from metabolic processes involving estrone.
Estrone 3-3′ Dimer can be classified as an estrogen derivative due to its structural relation to estrone. It falls under the broader category of steroid hormones, specifically within the class of organic compounds known as estrogens.
The synthesis of Estrone 3-3′ Dimer can be approached through various chemical methods, including:
The chemical reaction for dimerization typically requires controlled temperatures and pH levels to ensure optimal yield and prevent degradation of the estrone molecules. The reaction may also involve catalysts that promote the formation of covalent bonds between hydroxyl groups on different estrone molecules.
Estrone 3-3′ Dimer consists of two estrone units linked by a covalent bond, likely involving the hydroxyl groups at the C3 position of each estrone molecule.
Estrone 3-3′ Dimer can undergo various chemical reactions typical of steroid compounds, including:
The stability of Estrone 3-3′ Dimer under different pH levels and temperatures is crucial for understanding its reactivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can be employed to characterize its structure and confirm synthesis.
The mechanism of action for Estrone 3-3′ Dimer likely involves binding to estrogen receptors (ERα and ERβ), similar to estrone. This binding initiates a cascade of cellular responses that influence gene expression related to reproductive functions and secondary sexual characteristics.
Studies suggest that the binding affinity of Estrone 3-3′ Dimer may differ from that of estrone itself, potentially resulting in altered biological effects. Quantitative structure-activity relationship models could provide insights into its efficacy compared to other estrogens.
Estrone 3-3′ Dimer may have several applications in scientific research:
Estrone 3-3′ Dimer (CAS 1089705-14-5) is a symmetrical steroid homodimer formed via an ether linkage between the phenolic hydroxyl groups at the C-3 positions of two estrone units. Its molecular formula is C₃₆H₄₂O₃, with a molecular weight of 522.73 g/mol. The IUPAC name, (8R,9S,13S,14S)-13-methyl-3-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, explicitly defines its stereochemistry at multiple chiral centers (C-8, C-9, C-13, C-14 in each monomer), preserving the natural trans fusion of steroid rings A/B and C/D [1] [2]. The dimer retains the core estrane skeleton but introduces conformational constraints due to the 3,3′-oxybis bridge. This ether linkage restricts rotational freedom, positioning the two steroid moieties in a specific spatial arrangement that influences biological recognition [3].
The SMILES notation (O=C1CCC2C3CCC4=CC(OC5=CC=C6C(=C5)CCC7C6CCC8(C(=O)CCC78)C)=CC=C4C3CCC12C
) and InChIKey (SVSIERJTGZKTIQ-FOGGQDAOSA-N
) further elucidate atomic connectivity and stereoisomerism. The "R,S,S,S" configuration at the specified carbons is consistent across both monomeric units, indicating identical stereochemical environments. Computational models suggest that the dimer adopts a "face-to-face" orientation, with the planar phenolic rings constrained by the ether oxygen, potentially facilitating interactions with hydrophobic protein pockets [1] [3].
Table 1: Key Identifiers of Estrone 3-3′ Dimer
Property | Value |
---|---|
CAS Registry Number | 1089705-14-5 |
Molecular Formula | C₃₆H₄₂O₃ |
Molecular Weight | 522.73 g/mol |
IUPAC Name | (8R,9S,13S,14S)-13-methyl-3-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChIKey | SVSIERJTGZKTIQ-FOGGQDAOSA-N |
SMILES | O=C1CCC2C3CCC4=CC(OC5=CC=C6C(=C5)CCC7C6CCC8(C(=O)CCC78)C)=CC=C4C3CCC12C |
Stereochemical Descriptors | (8R,9S,13S,14S) for each monomer unit |
Estrone 3-3′ Dimer is characterized as a white crystalline solid with a melting point range of 117–180°C, indicative of possible polymorphic forms or solvate transitions. Its boiling point is 657.8±55.0°C at 760 mmHg, reflecting high thermal stability attributed to strong van der Waals forces and π-stacking between the rigid steroid frameworks [1] [2]. The density (1.165±0.06 g/cm³) aligns with typical organic crystalline compounds. Stability is optimized at low temperatures, with recommended storage at -20°C to prevent potential oxidative degradation at the ketone (C-17) or ether linkage [1] [4].
Solubility data is not explicitly quantified in the search results, but its structural features suggest low aqueous solubility due to the extensive hydrophobic surface area. The absence of ionizable groups (pKa ~10 for phenolic OH is masked by ether formation) implies pH-independent solubility in physiological ranges. Reactivity is likely dominated by the enone system at C-17, which may undergo Michael additions, and the strained ether bridge, potentially susceptible to acid-catalyzed cleavage [3]. Chromatographic purity is consistently ≥95% (HPLC), with some suppliers reporting 97.9% purity, indicating minor impurities possibly from incomplete dimerization or stereoisomers [3] [4].
Structurally, Estrone 3-3′ Dimer diverges fundamentally from monomeric estrone (C₁₈H₂₂O₂, MW 270.37) through its dimeric architecture. While monomeric estrone possesses a free phenolic OH at C-3 critical for estrogen receptor (ER) binding, the dimer’s ether linkage eliminates this hydrogen-bond donor, potentially abrogating classical ER interactions. The doubled molecular weight (522.73 vs. 270.37) also significantly alters pharmacokinetic properties like membrane permeability and biodistribution [3].
Among steroidal dimers, linkage position defines functional outcomes. Unlike Estrone 3-3′ Dimer’s A-ring coupling, dimers like D-secoestrone-triazole hybrids or estradiol dimers (e.g., E2D) utilize C-16/C-17 or D-ring modifications. These exhibit potent antiproliferative activities, whereas 3-3′ linked dimers show variable bioactivity. For example, heterodimers synthesized via CuAAC (Cu(I)-catalyzed azide-alkyne cycloaddition) between trans-16-azido-3-benzyl-17-hydroxy-13α-estrone and 3-O-propargyl-D-secoestrone demonstrated submicromolar cytotoxicity against cervical (HeLa, SiHa) and ovarian (A2780) cancer lines—an effect not observed in the 3-3′ ether-linked homodimer [5].
Table 2: Structural and Functional Comparison with Related Compounds
Compound | Linkage Chemistry | Molecular Weight (g/mol) | Key Functional Attributes |
---|---|---|---|
Monomeric Estrone | N/A | 270.37 | Binds ERα/ERβ; estrogenic activity |
Estrone 3-3′ Dimer | Ether bridge (C-3–O–C-3′) | 522.73 | Suppressed ER binding; variable antiproliferative effects |
Estradiol Dimer (E2D) | Triazolylpyridine linker | ~800 (varies) | Potent tubulin inhibition; antimitotic activity |
Heterodimer 12 (CuAAC-derived) | Triazole linker | ~1000 (varies) | Submicromolar cytotoxicity; G2/M cell cycle arrest |
Mechanistically, antiproliferative data reveals that Estrone 3-3′ Dimer exhibits cell-line-dependent effects. At 10–30 μM, it inhibits HeLa proliferation by 39.84–43.27% but shows minimal activity against MCF-7 or T-47D breast cancer lines (<12% inhibition). This contrasts sharply with heterodimer 12, which achieves >90% inhibition in cervical and ovarian lines at 30 μM [3] [5]. The divergence highlights how linker chemistry and dimerization sites—not merely dimerization itself—dictate bioactivity. Computational studies suggest that while some dimers bind tubulin’s taxoid site (e.g., triazole-linked analogs), the 3-3′ ether dimer may lack the necessary pharmacophore alignment [5].
Table 3: Antiproliferative Activity of Estrone 3-3′ Dimer vs. Reference Compounds
Cell Line | Estrone 3-3′ Dimer Inhibition (%) | Heterodimer 12 Inhibition (%) | Cisplatin IC₅₀ (μM) |
---|---|---|---|
HeLa (cervical) | 39.84–43.27 (at 10–30 μM) | 94.20–96.98 (at 10–30 μM) | 12.40 |
MCF-7 (breast) | 5.67–7.93 | 78.21–92.65 | 1.30 (A2780) |
MDA-MB-231 | 19.34–23.65 | >80 (all lines at 30 μM) | — |
In estrogen receptor interactions, dimerization is a fundamental mechanism for ER-DNA binding. While natural ER homodimers recognize imperfect palindromic EREs (estrogen response elements) via cooperative DBD (DNA-binding domain) interactions, synthetic steroid dimers like Estrone 3-3′ Dimer may exploit alternate pathways. The isolated hormone-binding domain (HBD) of ER dimerizes independently, with ligand binding stabilizing dimer dissociation (t₁/₂ ≈1.2 h without ligand vs. ~4 h with 4-hydroxytamoxifen) [10]. Though Estrone 3-3′ Dimer itself shows negligible ER affinity, its design informs strategies for developing ER modulators that exploit dimerization kinetics [6] [9] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: